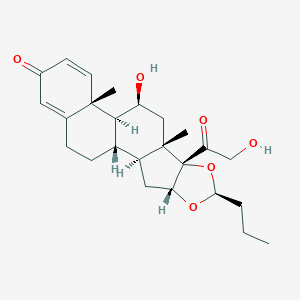

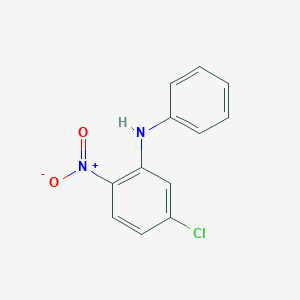

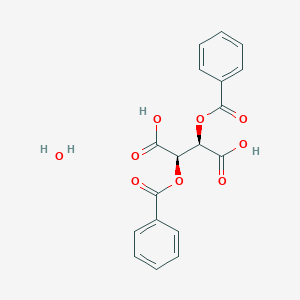

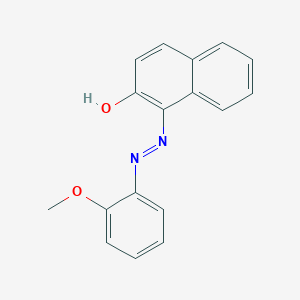

![molecular formula C6H14ClNO5 B117860 2-[<sup>15</sup>N]氨基-2-脱氧-D-半乳糖盐酸盐 CAS No. 478518-55-7](/img/structure/B117860.png)

2-[15N]氨基-2-脱氧-D-半乳糖盐酸盐

描述

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, also known as (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, is a useful research compound. Its molecular formula is C6H14ClNO5 and its molecular weight is 216.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

2-[15N]氨基-2-脱氧-D-半乳糖盐酸盐: 由于其用氮-15 (15N) 进行同位素标记,因此在蛋白质组学研究中得到应用。这使得通过基于质谱的方法研究蛋白质结构、功能和动力学成为可能。 将15N 掺入蛋白质中可以帮助识别和量化复杂生物样品中的肽段 .

作用机制

Target of Action

Similar compounds such as d-galactosamine are known to interact with liver rna via the production of uridine diphosphate hexosamines .

Mode of Action

It’s known that d-galactosamine, a similar compound, prevents the production of liver rna by producing uridine diphosphate hexosamines . This process lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins .

Biochemical Pathways

D-galactosamine, a similar compound, is known to interfere with the synthesis of rna in the liver by producing uridine diphosphate hexosamines .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

D-galactosamine, a similar compound, is known to induce hepatocyte death both by necrosis and apoptosis .

生化分析

Cellular Effects

It is known that the compound can cause sustained damage to liver cells . It is used in liver pathology and biochemical research, and it is used to replicate hepatitis models that closely resemble the pathological changes of hepatitis in the human body .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

属性

IUPAC Name |

(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-ZXGAALSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583930 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478518-55-7 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

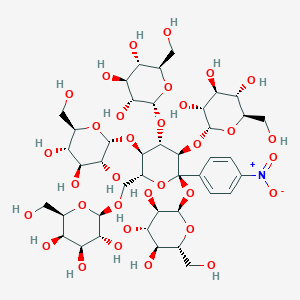

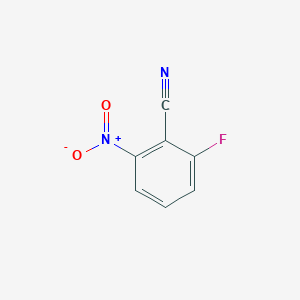

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)